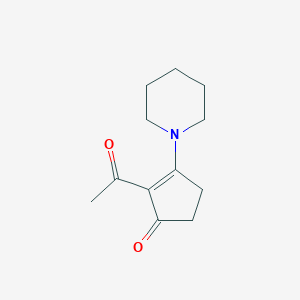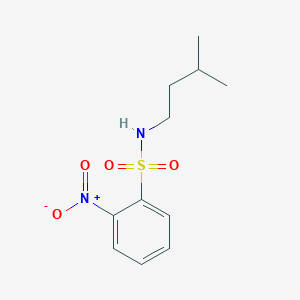
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one, also known as CPP-ACP, is a synthetic compound that has been extensively studied for its potential use in the field of dentistry. This compound has been shown to have a number of beneficial effects on tooth enamel, including remineralization and the prevention of tooth decay. In
Mechanism of Action
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one works by binding to tooth enamel and forming a protective layer over the surface of the tooth. This layer helps to prevent the loss of minerals from the tooth enamel, which can lead to tooth decay. This compound also helps to promote the remineralization of tooth enamel by providing a source of calcium and phosphate ions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on tooth enamel. Research has shown that this compound can increase the mineral content of tooth enamel, improve the hardness of tooth enamel, and reduce the permeability of tooth enamel. This compound has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. One of the limitations of using this compound in lab experiments is that it is a synthetic compound that may not accurately reflect the properties of natural enamel.
Future Directions
There are a number of potential future directions for research on 2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one. One area of research could be to explore the use of this compound in combination with other compounds to enhance its remineralization and antibacterial properties. Another area of research could be to investigate the use of this compound in the prevention and treatment of dental caries in children. Finally, research could be conducted to explore the potential use of this compound in other areas of medicine, such as bone regeneration and wound healing.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown great promise in the field of dentistry. Research has shown that this compound has the ability to remineralize tooth enamel, prevent tooth decay, and reduce tooth sensitivity. This compound has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth. While there are limitations to using this compound in lab experiments, there are also a number of potential future directions for research on this compound.
Synthesis Methods
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one is synthesized by reacting 2-acetylcyclopentanone with piperidine in the presence of acetic anhydride. The resulting compound is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one has been extensively studied for its potential use in the field of dentistry. Research has shown that this compound has the ability to remineralize tooth enamel, prevent tooth decay, and reduce tooth sensitivity. This compound has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
properties
IUPAC Name |
2-acetyl-3-piperidin-1-ylcyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(14)12-10(5-6-11(12)15)13-7-3-2-4-8-13/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFUBNPKEUIPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CCC1=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3,4-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5864459.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5864464.png)


![7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5864493.png)
![2-{[2-(4-morpholinyl)ethoxy]carbonyl}benzoic acid](/img/structure/B5864501.png)


![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5864521.png)

![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5864544.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzonitrile](/img/structure/B5864560.png)
![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)
